(1E)-8-methoxy-4,4,6-trimethyl-1-[2-oxo-2-(thiophen-2-yl)ethylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
8-METHOXY-4,4,6-TRIMETHYL-1-[(E)-2-OXO-2-(2-THIENYL)ETHYLIDENE]-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE is a complex organic compound with a unique structure that includes a pyrroloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-METHOXY-4,4,6-TRIMETHYL-1-[(E)-2-OXO-2-(2-THIENYL)ETHYLIDENE]-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE typically involves multiple steps, including the formation of the pyrroloquinoline core and subsequent functionalization. Common synthetic routes may involve:
Cyclization reactions: Formation of the pyrroloquinoline core through cyclization of appropriate precursors.
Functional group transformations: Introduction of the methoxy, trimethyl, and thienyl groups through various organic reactions such as alkylation, oxidation, and substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
8-METHOXY-4,4,6-TRIMETHYL-1-[(E)-2-OXO-2-(2-THIENYL)ETHYLIDENE]-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or other reduced forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
8-METHOXY-4,4,6-TRIMETHYL-1-[(E)-2-OXO-2-(2-THIENYL)ETHYLIDENE]-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-METHOXY-4,4,6-TRIMETHYL-1-[(E)-2-OXO-2-(2-THIENYL)ETHYLIDENE]-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE involves interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Signal transduction pathways: Affecting intracellular signaling pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-METHOXY-4,4,6-TRIMETHYL-1-[(E)-2-OXO-2-(2-THIENYL)ETHYLIDENE]-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE include:
- 7-METHOXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE
- 6-METHOXY-2,7,8-TRIMETHYL-2-(4,8,12-TRIMETHYLTRIDECYL)CHROMAN
- 1’,3’-DIHYDRO-8-METHOXY-1’,3’,3’-TRIMETHYL-6-NITROSPIRO[2H-1-BENZOPYRAN-2,2’-[2H]INDOLE]
Uniqueness
What sets 8-METHOXY-4,4,6-TRIMETHYL-1-[(E)-2-OXO-2-(2-THIENYL)ETHYLIDENE]-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE apart is its unique combination of functional groups and structural features, which confer specific chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C21H19NO3S |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(3E)-6-methoxy-9,11,11-trimethyl-3-(2-oxo-2-thiophen-2-ylethylidene)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C21H19NO3S/c1-12-11-21(2,3)22-19-14(12)8-13(25-4)9-15(19)16(20(22)24)10-17(23)18-6-5-7-26-18/h5-11H,1-4H3/b16-10+ |
InChI Key |
BGDYGPFIBHCALT-MHWRWJLKSA-N |
Isomeric SMILES |
CC1=CC(N2C3=C1C=C(C=C3/C(=C\C(=O)C4=CC=CS4)/C2=O)OC)(C)C |
Canonical SMILES |
CC1=CC(N2C3=C1C=C(C=C3C(=CC(=O)C4=CC=CS4)C2=O)OC)(C)C |
Origin of Product |
United States |
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